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Introduction: The voltage-gated sodium channel Nav1.7 has been identified as a critical

molecular determinant of pain sensation in humans, primarily through genetic studies of

individuals with rare pain disorders. Loss-of-function mutations in the SCN9A gene, which

encodes Nav1.7, lead to a congenital insensitivity to pain, whereas gain-of-function mutations

are linked to chronic pain syndromes.[1][2][3] This strong genetic validation has positioned

Nav1.7 as a promising, non-opioid target for the development of novel analgesics. PF-
05198007 is a potent, orally active, and selective arylsulfonamide inhibitor of the Nav1.7

channel, developed as a preclinical tool compound to investigate the role of Nav1.7 in

nociceptor physiology and pain signaling.[3][4] This document provides an in-depth technical

overview of the preclinical research on PF-05198007 in the context of pain studies.

Mechanism of Action
PF-05198007 is an arylsulfonamide that selectively inhibits the Nav1.7 sodium channel.[1][2][4]

It shares a nearly identical pharmacological selectivity profile with the clinical candidate PF-

05089771.[3][5] These compounds achieve their high potency and selectivity through a state-

dependent interaction with the channel, binding with high affinity to the channel's inactivated

state.[6][7] Their binding site is located on the voltage-sensor domain (VSD) of Domain IV,

which is distinct from the pore-binding site of local anesthetics.[5][6][7] By stabilizing the non-

conducting, inactivated conformation of the channel, PF-05198007 effectively reduces the

excitability of nociceptive neurons.[6]
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Fig. 1: Role of Nav1.7 in Nociceptive Signaling and Site of Action for PF-05198007.
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Data Presentation
Quantitative Pharmacology and Electrophysiology
The preclinical evaluation of PF-05198007 has demonstrated its potent and selective activity in

vitro. Due to its status as a preclinical tool compound, much of the detailed selectivity data is

reported for its structurally related clinical counterpart, PF-05089771, which has an identical

selectivity profile.[3][5]

Parameter Channel IC50 (nM)
Selectivity vs.

hNav1.7
Reference

Potency hNav1.7 11 ± 1.3 - [5]

Selectivity hNav1.1 5,600 ~509-fold [5]

hNav1.2 1,100 ~100-fold [5]

hNav1.3 2,700 ~245-fold [5]

hNav1.4 10,000 ~909-fold [5]

hNav1.5 >30,000 >2700-fold [5]

hNav1.6 1,200 ~109-fold [5]

hNav1.8 >30,000 >2700-fold [5]

Table 1: In Vitro Potency and Selectivity Profile of PF-05089771 (pharmacologically identical to
PF-05198007).

Electrophysiological studies on isolated dorsal root ganglion (DRG) neurons have quantified

the functional impact of PF-05198007 on nociceptor excitability.
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Parameter

Measured
Condition Value Sample Size (n) Reference

TTX-S Current

Block

30 nM PF-

05198007
83.0 ± 2.7% 35 [3][4][5]

Action Potential

Block

30 nM PF-

05198007

Complete block

in 46% of

neurons

13 [3][5]

Action Potential

Threshold
Control -27.8 ± 2.0 mV 10 [3][5]

30 nM PF-

05198007

-22.8 ± 1.6 mV

(Significant

Depolarization)

10 [3][5]

Spike Amplitude Control 43.0 ± 3.3 mV 10 [3][5]

30 nM PF-

05198007

37.7 ± 3.9 mV

(Significant

Reduction)

10 [3][5]

Upstroke Slope Control 137 ± 19 mV/ms 10 [3][5]

30 nM PF-

05198007

86 ± 11 mV/ms

(Significant

Reduction)

10 [3][5]

Table 2: Electrophysiological Effects of PF-05198007 on Small-Diameter Mouse DRG Neurons.

In Vivo Efficacy
PF-05198007 has been evaluated in rodent models of pain, demonstrating target engagement

and analgesic effects. A key study utilized a capsaicin-induced flare model, which measures

neurogenic inflammation mediated by nociceptor activity.
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Animal

Model
Treatment

Dosage

(mg/kg)
Route

Area

Under

Curve

(AUC) of

Flare

Response

Sample

Size (n)
Reference

Wild-Type

Mice
Vehicle - Oral 4930 ± 751 7 [4][8]

PF-

05198007
1 Oral

1967 ± 472

(p < 0.05

vs. Vehicle)

7 [4][8]

PF-

05198007
10 Oral

2265 ± 382

(p < 0.05

vs. Vehicle)

7 [4][8]

Nav1.7

Knockout

Mice

PF-

05198007
1 or 10 Oral

No

significant

effect

Not

specified
[4][8]

Table 3: In Vivo Efficacy of PF-05198007 in the Capsaicin-Induced Flare Model.

Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology on DRG
Neurons
This protocol was used to assess the effect of PF-05198007 on sodium currents and action

potential firing in nociceptive neurons.[3][5]

Neuron Preparation:

Dorsal root ganglia (DRG) are dissected from adult male C57Bl/6J mice.

Ganglia are enzymatically digested (e.g., using collagenase/dispase) and mechanically

dissociated to yield a single-cell suspension.
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Small-diameter neurons (typically <25 µm), which are predominantly nociceptors, are

selected for recording.

Recording Conditions:

Technique: Whole-cell patch-clamp in voltage-clamp (for sodium currents) or current-

clamp (for action potentials) mode.

External Solution (in mM): NaCl (e.g., 140), KCl (e.g., 3), CaCl2 (e.g., 2), MgCl2 (e.g., 1),

HEPES (e.g., 10), and glucose (e.g., 10), adjusted to physiological pH.

Internal (Pipette) Solution (in mM): CsF or KCl-based solution (e.g., 140), NaCl (e.g., 10),

EGTA (e.g., 1), HEPES (e.g., 10), adjusted to physiological pH.

Pharmacological Isolation: To isolate the tetrodotoxin-sensitive (TTX-S) current mediated

primarily by Nav1.7, the Nav1.8 blocker A-803467 (1 µM) is applied.[3][5]

Voltage-Clamp Protocol:

Neurons are held at a resting potential (e.g., -100 mV).

Sodium currents are evoked by depolarizing voltage steps (e.g., to 0 mV).

PF-05198007 (30 nM) is perfused into the bath, and the reduction in the peak TTX-S

sodium current is measured.[3][4]

Current-Clamp Protocol:

Neurons are held at their resting membrane potential (e.g., -70 mV).

Single action potentials are evoked at low frequency (e.g., 0.1 Hz) by injecting brief (e.g.,

20 ms) suprathreshold current steps.[3][5]

After establishing a stable baseline, PF-05198007 (30 nM) is applied.

Changes in action potential threshold, amplitude, upstroke velocity, and firing success are

recorded and analyzed.[3][5]
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Fig. 2: Experimental Workflow for Whole-Cell Patch-Clamp Studies on DRG Neurons.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b10854007?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Capsaicin-Induced Flare Model in Mice
This in vivo model assesses the ability of a compound to inhibit neurogenic inflammation, a

process dependent on nociceptor activation and neuropeptide release.[4][8]

Animals: Adult Male C57Bl/6J Wild-Type (WT) and Nav1.7 conditional knockout

(Nav1.7Nav1.8Cre) mice are used.[4]

Drug Administration:

PF-05198007 is formulated for oral administration. A typical vehicle might consist of

DMSO, PEG300, Tween-80, and saline.[4]

Mice are orally gavaged with either vehicle or PF-05198007 (1 or 10 mg/kg) at a set time

before the capsaicin challenge.[4][8]

Induction and Measurement of Flare:

A baseline image of the plantar surface of the mouse hind paw is acquired using a laser

Doppler imager.

A solution of capsaicin (e.g., 0.1%) is injected intradermally into the paw to activate

nociceptors.

The resulting increase in blood flow (flare), indicative of neurogenic inflammation, is

measured continuously by the laser Doppler imager for a set duration (e.g., 55 minutes).

[4][8]

Data Analysis:

The total flare response is quantified by calculating the Area Under the Curve (AUC) of

blood flow versus time.

The AUC values for the drug-treated groups are compared to the vehicle-treated group

using statistical analysis (e.g., ANOVA) to determine efficacy.[4][8]
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Fig. 3: Experimental Workflow for the In Vivo Capsaicin-Induced Flare Model.
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Conclusion
PF-05198007 serves as a valuable preclinical tool compound for elucidating the multifaceted

role of the Nav1.7 channel in pain signaling. Preclinical data robustly demonstrate that it is a

potent and highly selective inhibitor of Nav1.7. In vitro, it effectively suppresses the electrical

activity of nociceptive neurons by blocking sodium currents and inhibiting action potential

generation.[3][5] In vivo, it reduces pain-related behaviors in a manner consistent with on-target

Nav1.7 inhibition.[4][8] While PF-05198007 itself is not intended for clinical development, the

insights gained from its use are critical for validating Nav1.7 as a therapeutic target and for

guiding the development of next-generation analgesics.[9][10]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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